molecular formula C12H10F2N2O2S B7806011 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide

3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B7806011
M. Wt: 284.28 g/mol
InChI Key: BMPWOBNXZUHLQC-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10F2N2O2S and a molecular weight of 284.28 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and a pyridinylmethyl group attached to the sulfonamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with pyridin-4-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the pyridinylmethyl group. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c13-11-2-1-10(7-12(11)14)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPWOBNXZUHLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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